

Introduction to VUF 11222 and T-Cell Migration

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Compound of Interest

Compound Name: VUF 11222

Cat. No.: B15609383

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T-cell migration is a fundamental process in the adaptive immune response, orchestrating immune surveillance, inflammation, and anti-tumor immunity. This directed movement, or chemotaxis, is largely governed by the interaction of chemokines with their corresponding G protein-coupled receptors (GPCRs) expressed on the T-cell surface. One of the most critical axes in this process, particularly for effector T-cells, is the C-X-C chemokine receptor 3 (CXCR3) and its natural chemokine ligands (CXCL9, CXCL10, and CXCL11).

VUF 11222 is a potent and specific non-peptide, small-molecule agonist for CXCR3.^{[1][2]} Its development has provided researchers with a valuable tool to probe the intricacies of CXCR3-mediated T-cell migration without the complexities and potential degradation issues associated with natural peptide ligands. This guide will provide the technical details necessary to effectively employ **VUF 11222** in both in vitro and in vivo studies of T-cell migration.

VUF 11222: A Profile

A clear understanding of the physicochemical properties of **VUF 11222** is essential for its proper handling and use in experimental settings.

Property	Value	Source
Chemical Name	2'-Bromo-N-[[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide	[2]
Molecular Formula	C ₂₅ H ₃₁ BrIN	
Molecular Weight	552.33 g/mol	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming.	
Storage	Store at -20°C.	
Agonist Activity	High affinity non-peptide CXCR3 agonist (pKi = 7.2).	

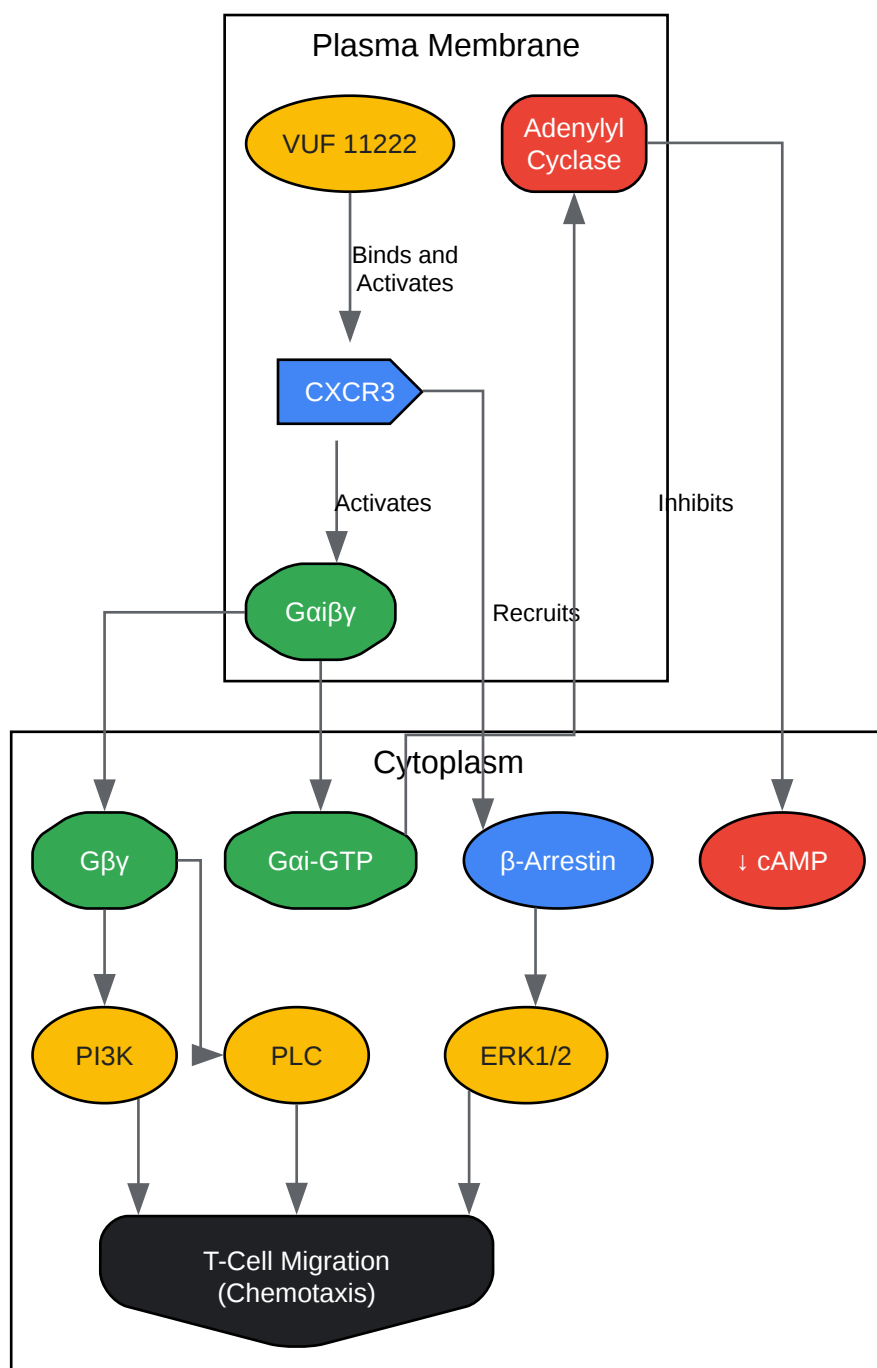
Mechanism of Action and Signaling Pathways

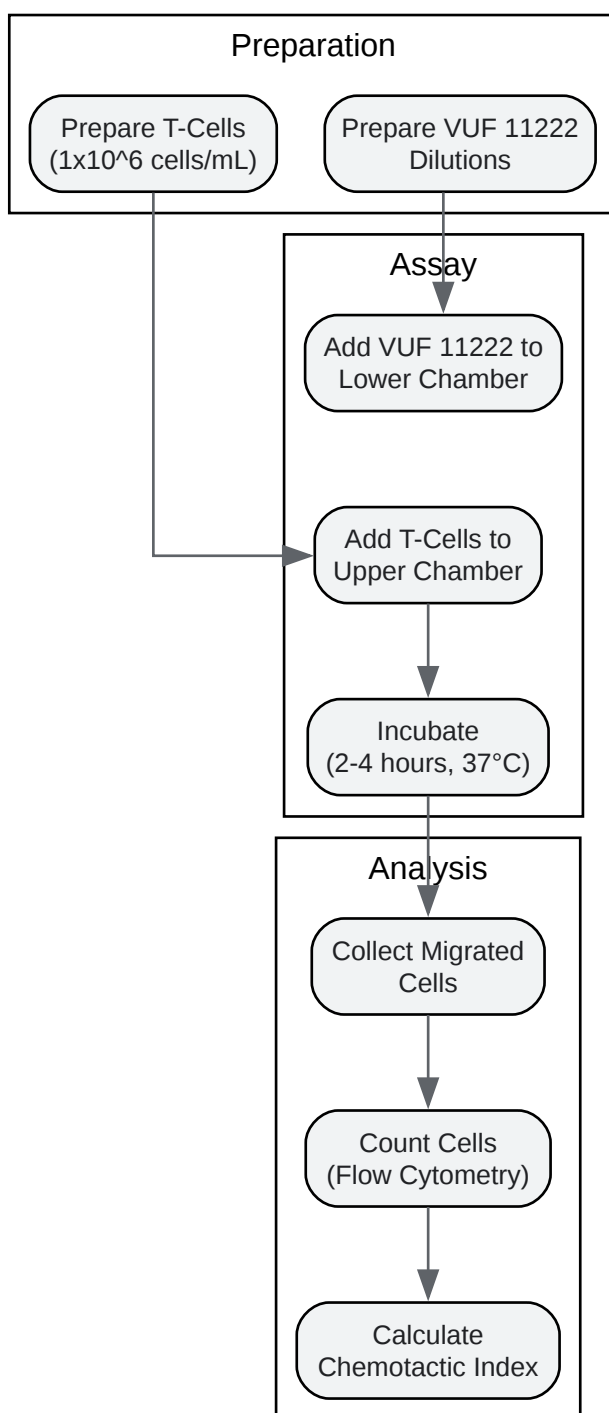
VUF 11222 exerts its effects by binding to and activating CXCR3. Structural studies have revealed that **VUF 11222**, a biaryl-type agonist, binds deep within the orthosteric binding pocket of the CXCR3 receptor, activating it in a distinct manner compared to its natural peptide ligands.[3]

Upon binding, **VUF 11222** is expected to initiate a cascade of intracellular signaling events characteristic of CXCR3 activation. While the precise signaling signature of **VUF 11222** has not been fully elucidated, studies on the closely related compound, VUF 10661, provide strong indications of the pathways involved.[4] These include both G protein-dependent and β -arrestin-mediated pathways, which are critical for T-cell chemotaxis.[5][6]

The anticipated signaling cascade following **VUF 11222** binding to CXCR3 on a T-cell is as follows:

- **G Protein Activation:** **VUF 11222** binding induces a conformational change in CXCR3, leading to the activation of associated heterotrimeric G proteins, primarily of the G α i subtype. [4][7] This results in the dissociation of the G α i subunit from the G $\beta\gamma$ dimer.
- **Downstream G α i Signaling:** The activated G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [3]
- **G $\beta\gamma$ -Mediated Signaling:** The G $\beta\gamma$ dimer can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which are crucial for establishing cell polarity and motility.
- **β -Arrestin Recruitment:** Activated CXCR3 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β -arrestin. [4] β -arrestin can act as a scaffold for other signaling molecules, such as kinases of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), and is also involved in receptor desensitization and internalization. [4] The recruitment of β -arrestin has been shown to be a key driver of chemokine-mediated T-cell migration.





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